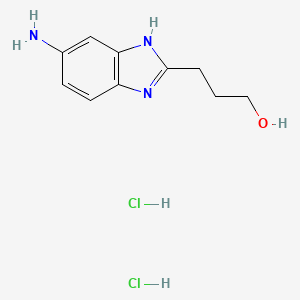

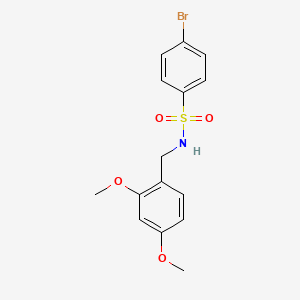

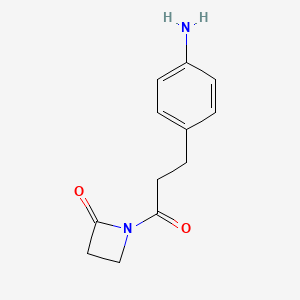

![molecular formula C18H22N2O6 B3074981 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid CAS No. 1025063-23-3](/img/structure/B3074981.png)

5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid

Overview

Description

5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid is a chemical compound with the molecular formula C18H22N2O6 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of this compound is 362.38 . The molecular structure is not explicitly provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Saturated Heterocycles : Saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring can be prepared by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, which may include structures related to the queried compound (Kivelä et al., 2003).

Development of Antibacterial Agents : Compounds with structures similar to the queried molecule have been investigated for their potential as DNA gyrase inhibitors and antibacterial agents, though some studies indicate that specific structural features are necessary for effective antibacterial activity (Chung & Kim, 1997).

Drug Metabolism Studies : The compound's related structures have been examined in the context of drug metabolism, such as the study of dexrazoxane metabolism and its interactions with inhibitors, providing insights into the metabolic pathways of similar compounds (Schroeder et al., 2008).

Oxidative Metabolism Research : Investigations into the oxidative metabolism of novel antidepressants have utilized compounds structurally related to the queried molecule, contributing to understanding the metabolism of similar compounds in the human body (Hvenegaard et al., 2012).

Potential Therapeutic Applications

Antibacterial Activities : Some analogues of the queried compound have demonstrated potent antibacterial activity against various pathogens, suggesting potential therapeutic applications in fighting infections (Hayakawa et al., 1984).

Hypoglycemic Agents : Compounds with similar structures have been evaluated as hypoglycemic agents, indicating potential applications in the treatment of diabetes and related metabolic disorders (Panchal et al., 2017).

Anti-HIV Activity : Piperazinyl derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anti-HIV activity, suggesting potential use in antiviral therapies (Al-Masoudi et al., 2007).

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from similar structures have shown promising results as anti-inflammatory and analgesic agents, highlighting their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Antibacterial Activity of Piperazinyl-Quinolones : N-substituted piperazinyl-quinolones, which may include structures related to the queried compound, have shown significant antibacterial activity, indicating potential applications in antibacterial therapy (Foroumadi et al., 2001).

Enzyme Inhibition Studies : The compound and its derivatives have been used in enzyme inhibition studies, offering insights into biological mechanisms and potential therapeutic targets (Aoyagi et al., 2003).

Mechanism of Action

Mode of Action

The compound contains a piperazine ring and a benzyloxy group, which are common structural motifs in many bioactive molecules . The piperazine ring can act as a linker between different functional groups and enhance the compound’s ability to bind to its target. The benzyloxy group can undergo various reactions, including oxidation and reduction , which may contribute to the compound’s mode of action.

Biochemical Pathways

Compounds containing piperazine rings and benzyloxy groups are known to participate in various biochemical reactions . For instance, they can form oximes and hydrazones with aldehydes and ketones . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways.

Pharmacokinetics

The benzyloxy group can be metabolized by oxidation and reduction , which can influence the compound’s metabolism and excretion.

Result of Action

The formation of oximes and hydrazones can result in structural changes in biomolecules , which can alter their function and lead to various cellular effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the formation of oximes and hydrazones is acid-catalyzed , so the pH of the environment can affect this reaction. The stability of the compound can also be influenced by temperature and the presence of other reactive species.

properties

IUPAC Name |

5-oxo-5-[3-oxo-2-(2-oxo-2-phenylmethoxyethyl)piperazin-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c21-15(7-4-8-16(22)23)20-10-9-19-18(25)14(20)11-17(24)26-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYZRWPDWZHHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)OCC2=CC=CC=C2)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

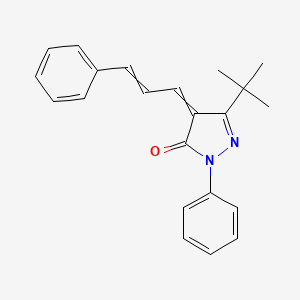

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)

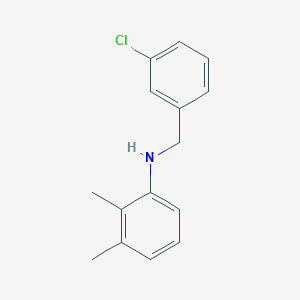

![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)

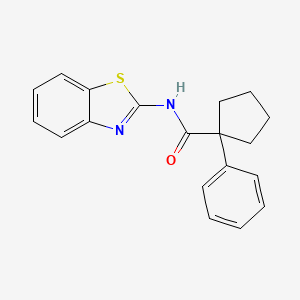

![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)

![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)